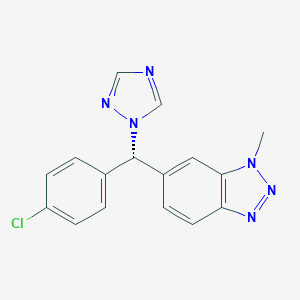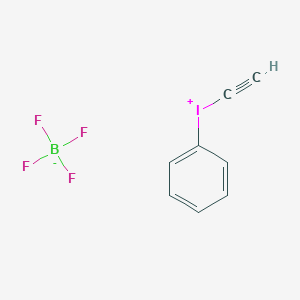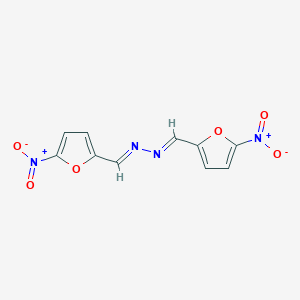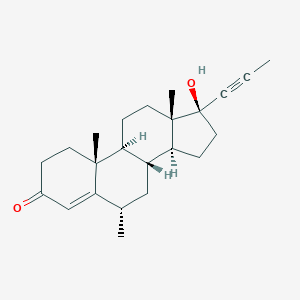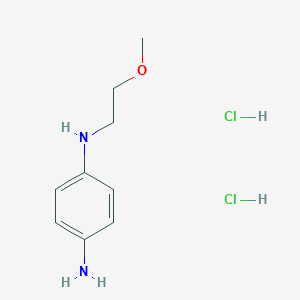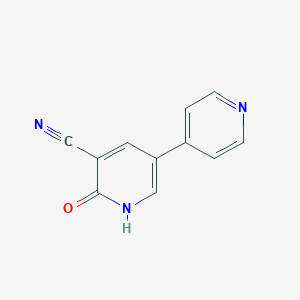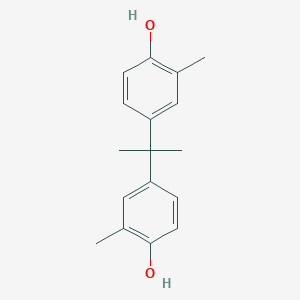![molecular formula C13H19N3O2S B144854 2-[(2-Aminophenyl)carbamothioylamino]-4-methylpentanoic acid CAS No. 125421-23-0](/img/structure/B144854.png)
2-[(2-Aminophenyl)carbamothioylamino]-4-methylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Aminophenyl)carbamothioylamino]-4-methylpentanoic acid, also known as N-(2-Amino-2-oxoethyl)-2-(2-amino-phenylthio)-4-methyl-pentanamide, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of thiolated polyethyleneimine, which is a non-viral gene delivery vector. In
Mécanisme D'action
The mechanism of action of 2-[(2-Aminophenyl)carbamothioylamino]-4-methylpentanoic acid is not fully understood. However, it is believed that this compound interacts with DNA and inhibits the activity of certain enzymes that are involved in DNA replication and transcription. This leads to the inhibition of cell growth and ultimately cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(2-Aminophenyl)carbamothioylamino]-4-methylpentanoic acid have been extensively studied. This compound has been shown to have a high affinity for DNA, which makes it a promising candidate for gene delivery. It has also been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-[(2-Aminophenyl)carbamothioylamino]-4-methylpentanoic acid is its high affinity for DNA, which makes it a promising candidate for gene delivery. However, one of the limitations of this compound is its low yield during synthesis, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for research on 2-[(2-Aminophenyl)carbamothioylamino]-4-methylpentanoic acid. One area of research is the development of more efficient synthesis methods to increase the yield of the compound. Another area of research is the exploration of the potential therapeutic applications of this compound, particularly in gene delivery and cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(2-Aminophenyl)carbamothioylamino]-4-methylpentanoic acid and its effects on biochemical and physiological processes.
Méthodes De Synthèse
The synthesis of 2-[(2-Aminophenyl)carbamothioylamino]-4-methylpentanoic acid involves the reaction between 2-aminophenylthiocarbamoyl chloride and 4-methyl-2-oxopentanoic acid. The reaction takes place in the presence of triethylamine and dichloromethane. The product is obtained by the addition of diethyl ether and subsequent precipitation. The yield of the product is typically around 50%.
Applications De Recherche Scientifique
2-[(2-Aminophenyl)carbamothioylamino]-4-methylpentanoic acid has been extensively studied in scientific research due to its potential therapeutic applications. This compound has been shown to have a high affinity for DNA, which makes it a promising candidate for gene delivery. It has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells.
Propriétés
Numéro CAS |
125421-23-0 |
|---|---|
Nom du produit |
2-[(2-Aminophenyl)carbamothioylamino]-4-methylpentanoic acid |
Formule moléculaire |
C13H19N3O2S |
Poids moléculaire |
281.38 g/mol |
Nom IUPAC |
2-[(2-aminophenyl)carbamothioylamino]-4-methylpentanoic acid |
InChI |
InChI=1S/C13H19N3O2S/c1-8(2)7-11(12(17)18)16-13(19)15-10-6-4-3-5-9(10)14/h3-6,8,11H,7,14H2,1-2H3,(H,17,18)(H2,15,16,19) |
Clé InChI |
GLGSSJBUQGGWJS-UHFFFAOYSA-N |
SMILES isomérique |
CC(C)CC(C(=O)O)N=C(NC1=CC=CC=C1N)S |
SMILES |
CC(C)CC(C(=O)O)NC(=S)NC1=CC=CC=C1N |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=S)NC1=CC=CC=C1N |
Synonymes |
2-(2'-methylpropyl)-N(5)-(2'-aminophenyl)-4-thiohydantoic acid 2-(2'-methylpropyl)-N(5)-(2'-aminophenyl)-4-thiohydantoic acid, (L)-isomer 2-(2'-methylpropyl)-N(5)-(2'-aminophenyl)-4-thiohydantoic acid, monosodium salt, (DL)-isomer 2-amino-PTC-Leu o-amino-PTC-leucine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3R,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B144771.png)
